molecular formula C19H17FN2O B2556589 2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 922994-10-3

2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2556589
CAS No.: 922994-10-3
M. Wt: 308.356
InChI Key: NTFJLDAOEXMZAI-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic small molecule belonging to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse biological activities and significance in medicinal chemistry research . Pyridazinone derivatives are extensively investigated for their potential in cardiovascular therapeutics, with some analogs demonstrating potent vasorelaxant effects by acting on vascular smooth muscle. Recent studies on novel pyridazin-3-one derivatives have shown exceptional vasodilatory activity, significantly outperforming standard vasodilators like hydralazine in preclinical models, and are associated with the upregulation of eNOS mRNA expression and increased nitric oxide production . Furthermore, this chemical class is explored for antiviral applications; closely related compounds have been identified as potential protease inhibitors against viruses such as SARS-CoV-2 through molecular docking studies . The structural features of this compound—including the fluorophenyl moiety and the dimethylbenzyl group—are common in pharmacologically active agents, contributing to properties such as enhanced binding affinity and metabolic stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided for use in non-clinical laboratory settings, such as in vitro biological screening, mechanism of action studies, and as a building block in synthetic chemistry . Researchers are responsible for ensuring safe handling in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c1-13-3-4-14(2)16(11-13)12-22-19(23)10-9-18(21-22)15-5-7-17(20)8-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFJLDAOEXMZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,5-dimethylbenzyl and 4-fluorophenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyridazinone core, followed by the addition of the desired benzyl and phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods typically focus on improving yield, purity, and scalability. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Substituent Effects on Physicochemical Properties

Key structural analogs include 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h from ). Below is a comparative analysis:

Compound Position 2 Substituent Position 6 Substituent Halogen Predicted logP Molecular Weight (g/mol)
Target compound 2,5-Dimethylbenzyl 4-Fluorophenyl F ~3.8* ~336.3
5-Chloro-6-phenyl derivatives (3a–3h) Varied (e.g., alkyl, benzyl) Phenyl Cl ~2.5–3.5 ~250–300

*Estimated using fragment-based calculations (fluorine and methyl groups increase lipophilicity).

Key Observations:

Fluorine’s smaller atomic radius may also reduce steric hindrance relative to chlorine.

Lipophilicity : The 2,5-dimethylbenzyl group contributes significantly to hydrophobicity (higher logP vs. simpler benzyl/alkyl substituents in 3a–3h), which could improve membrane permeability but reduce aqueous solubility.

Research Implications and Gaps

  • Structural Analysis : SHELXT-driven crystallography could resolve conformational differences between the target compound and analogs, guiding structure-activity relationship (SAR) studies .
  • Pharmacological Profiling : Empirical data on solubility, bioavailability, and target binding are needed to validate hypotheses derived from structural comparisons.
  • Synthetic Optimization : Tailoring reaction conditions (e.g., temperature, catalyst) may improve yields for bulky substituents like 2,5-dimethylbenzyl.

Biological Activity

2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 2-[(2,5-dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
  • Molecular Formula : C19H17FN2O
  • Molecular Weight : 307.361 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit various enzymes and receptors involved in inflammatory pathways and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
  • Receptor Modulation : It interacts with serotonin receptors, potentially influencing mood and anxiety pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its anti-inflammatory effects.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in vitro and in vivo models by reducing pro-inflammatory cytokine production.
  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Studies

  • Anticancer Research :
    • A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties .
  • Anti-inflammatory Effects :
    • In a murine model of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups .
  • Antimicrobial Activity :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations lower than those required for conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine levels
AntimicrobialInhibits bacterial growth

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